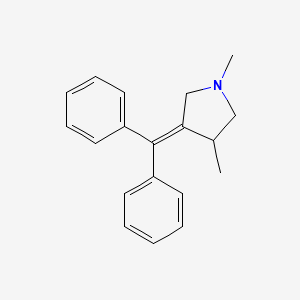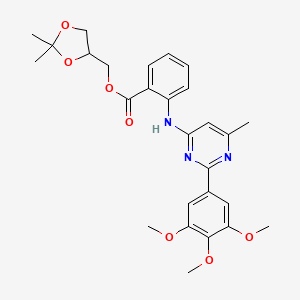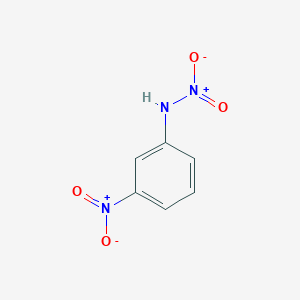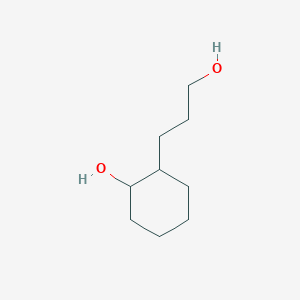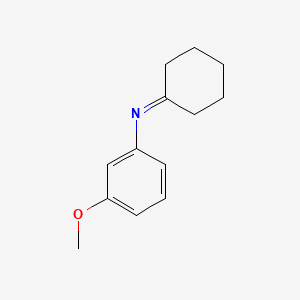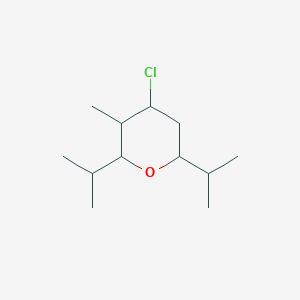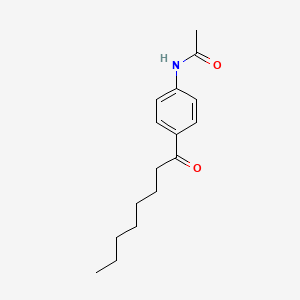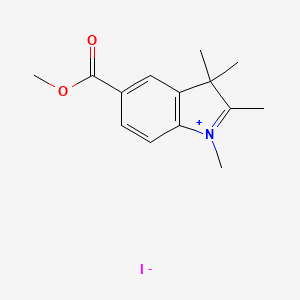![molecular formula C9H14N4S2 B14633087 N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea CAS No. 57125-41-4](/img/structure/B14633087.png)
N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea typically involves the reaction of N-methylthiourea with a pyrimidinylmethyl sulfide derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiourea moiety plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)thiourea
- N-Methyl-N’-(2-{[(pyrimidin-4-yl)methyl]sulfanyl}ethyl)thiourea
- N-Methyl-N’-(2-{[(pyrimidin-5-yl)methyl]sulfanyl}ethyl)thiourea
Uniqueness
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
57125-41-4 |
|---|---|
Molecular Formula |
C9H14N4S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1-methyl-3-[2-(pyrimidin-2-ylmethylsulfanyl)ethyl]thiourea |
InChI |
InChI=1S/C9H14N4S2/c1-10-9(14)13-5-6-15-7-8-11-3-2-4-12-8/h2-4H,5-7H2,1H3,(H2,10,13,14) |
InChI Key |
AVFIGWBOQMTHGD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCSCC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


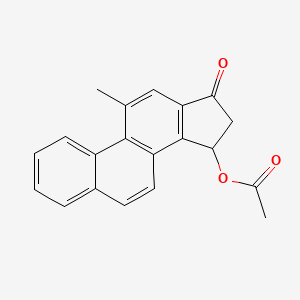
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
